
1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a pyridinylthio group, and a propanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This intermediate is then reacted with epichlorohydrin under basic conditions to yield 1-(4-chloro-2-methylphenoxy)-2,3-epoxypropane.
Thioether Formation: The epoxy intermediate is then reacted with 2-mercaptopyridine in the presence of a base to form 1-(4-chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfoxide, while reduction with NaBH4 can produce the alcohol derivative.
Applications De Recherche Scientifique
1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent, antimicrobial agent, or in the treatment of certain diseases.
Industry: It can be used in the development of new materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways and cellular responses.
Oxidative Stress Modulation: Influencing oxidative stress levels within cells, which can impact various physiological processes.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride: Lacks the methyl group on the phenoxy ring, which may affect its reactivity and biological activity.
1-(4-Chloro-2-methylphenoxy)-3-(pyridin-3-ylthio)propan-2-ol hydrochloride: The position of the pyridinylthio group is different, which can influence its binding affinity and selectivity for molecular targets.
1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)butan-2-ol hydrochloride: The propanol moiety is extended to a butanol, which may alter its physicochemical properties and biological effects.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-11-8-12(16)5-6-14(11)19-9-13(18)10-20-15-4-2-3-7-17-15;/h2-8,13,18H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCSNKWJUXVBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
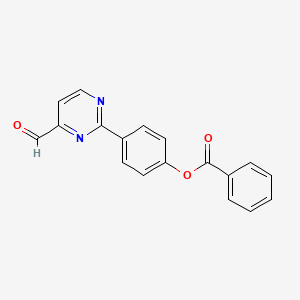
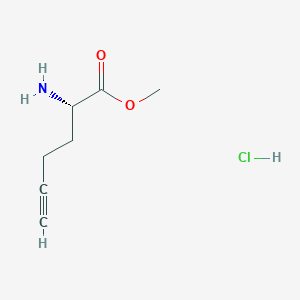
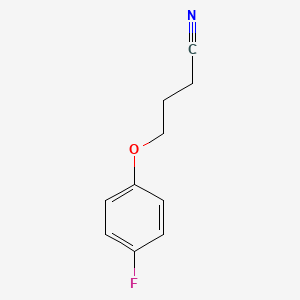
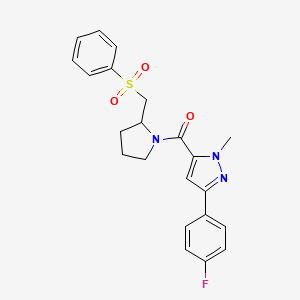
![N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2441629.png)
![2-[(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441630.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2441631.png)
![methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B2441632.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2441636.png)
![N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea](/img/structure/B2441637.png)

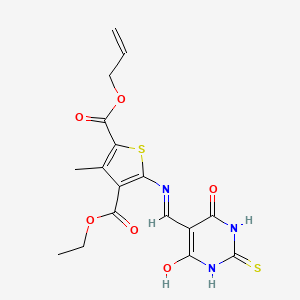
![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide](/img/structure/B2441640.png)
![7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2441641.png)
